6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid

Catalog No.
S14154896
CAS No.
M.F
C23H27NO4
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-...

Product Name

6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-23(2,12-11-21(25)26)13-14-24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

BYIYAQVUQOFBDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid is a complex organic compound with significant relevance in medicinal chemistry and peptide synthesis. Its systematic name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(4,4-dimethylhexanoyl)amino)hexanoic acid. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. The molecular formula for this compound is C23H27NO4, and it has a molar mass of 381.46 g/mol .

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild basic conditions, allowing the free amino group to participate in further reactions.
  • Coupling Reactions: The compound can be coupled with other amino acids or activated carboxylic acids to synthesize larger peptides .

While specific biological activities for 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Some Fmoc-protected amino acids have shown potential as antimicrobial agents.
  • Antitumor Activity: Peptides synthesized from such compounds may exhibit anticancer properties due to their ability to inhibit specific cellular pathways.
  • Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective roles in various neurological disorders .

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid typically involves several steps:

  • Protection of Amino Groups: The amino group of hexanoic acid is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Carboxylic Acid: The carboxylic acid functionality is introduced through standard organic synthesis techniques.
  • Coupling Reactions: The protected amino acid is then coupled with other amino acids or activated forms to create the desired compound.
  • Deprotection: Finally, the Fmoc group can be removed using a base like piperidine, yielding the free amino acid .

The primary applications of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid include:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins in pharmaceutical research.
  • Drug Development: Compounds derived from this structure may be explored for therapeutic applications due to their potential biological activities.
  • Bioconjugation: It can be used in bioconjugation strategies for labeling and targeting specific biomolecules .

Interaction studies involving 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid typically focus on its binding affinities with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in disease pathways can provide insights into its pharmacological potential .

Several compounds share structural similarities with 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-Aminohexanoic AcidC6H13NO2Basic structure without protective groups
(S)-5-(Fluoren-9-ylmethoxycarbonyl)aminopentanoic AcidC13H17NO4Similar Fmoc protection but shorter chain
(S)-2-(Fmoc-amino)-3-methylbutanoic AcidC14H17NO4Contains a branched chain structure
(S)-5-(Fmoc-amino)-2-pentenoic AcidC14H15NO4Unsaturated derivative with Fmoc protection

These compounds highlight the versatility and uniqueness of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid within the broader context of peptide chemistry and drug development .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

381.19400834 g/mol

Monoisotopic Mass

381.19400834 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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